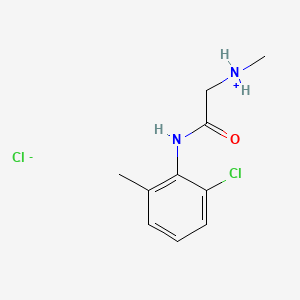![molecular formula C21H33ClN2O B15345493 (E)-N-cyclohexyl-N-[2-(diethylamino)ethyl]-3-phenylprop-2-enamide;hydrochloride CAS No. 6314-77-8](/img/structure/B15345493.png)
(E)-N-cyclohexyl-N-[2-(diethylamino)ethyl]-3-phenylprop-2-enamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-cyclohexyl-N-[2-(diethylamino)ethyl]-3-phenylprop-2-enamide;hydrochloride is a chemical compound with a complex structure that includes a cyclohexyl group, a diethylaminoethyl group, and a phenylprop-2-enamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-cyclohexyl-N-[2-(diethylamino)ethyl]-3-phenylprop-2-enamide;hydrochloride typically involves multiple steps. One common method includes the reaction of cyclohexylamine with 3-phenylprop-2-enoyl chloride to form the intermediate (E)-N-cyclohexyl-3-phenylprop-2-enamide. This intermediate is then reacted with 2-(diethylamino)ethyl chloride in the presence of a base such as triethylamine to yield the final product. The hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
(E)-N-cyclohexyl-N-[2-(diethylamino)ethyl]-3-phenylprop-2-enamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the diethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or amines.
科学的研究の応用
Chemistry
In chemistry, (E)-N-cyclohexyl-N-[2-(diethylamino)ethyl]-3-phenylprop-2-enamide;hydrochloride is used as a reagent in organic synthesis. It can be employed in the preparation of various derivatives and as a building block for more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in assays to investigate enzyme activity or receptor binding.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may act as an analgesic or anti-inflammatory agent, although further research is needed to confirm its efficacy and safety.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (E)-N-cyclohexyl-N-[2-(diethylamino)ethyl]-3-phenylprop-2-enamide;hydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in pain and inflammation.
類似化合物との比較
Similar Compounds
- N-cyclohexyl-N-[2-(dimethylamino)ethyl]-3-phenylprop-2-enamide;hydrochloride
- N-cyclohexyl-N-[2-(methylamino)ethyl]-3-phenylprop-2-enamide;hydrochloride
- N-cyclohexyl-N-[2-(ethylamino)ethyl]-3-phenylprop-2-enamide;hydrochloride
Uniqueness
(E)-N-cyclohexyl-N-[2-(diethylamino)ethyl]-3-phenylprop-2-enamide;hydrochloride is unique due to its specific structural features, such as the presence of both cyclohexyl and diethylaminoethyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
6314-77-8 |
|---|---|
分子式 |
C21H33ClN2O |
分子量 |
365.0 g/mol |
IUPAC名 |
(E)-N-cyclohexyl-N-[2-(diethylamino)ethyl]-3-phenylprop-2-enamide;hydrochloride |
InChI |
InChI=1S/C21H32N2O.ClH/c1-3-22(4-2)17-18-23(20-13-9-6-10-14-20)21(24)16-15-19-11-7-5-8-12-19;/h5,7-8,11-12,15-16,20H,3-4,6,9-10,13-14,17-18H2,1-2H3;1H/b16-15+; |
InChIキー |
CCTHMDDPQVUOGE-GEEYTBSJSA-N |
異性体SMILES |
CCN(CC)CCN(C1CCCCC1)C(=O)/C=C/C2=CC=CC=C2.Cl |
正規SMILES |
CCN(CC)CCN(C1CCCCC1)C(=O)C=CC2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


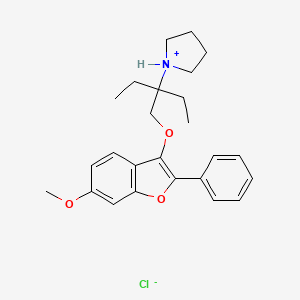
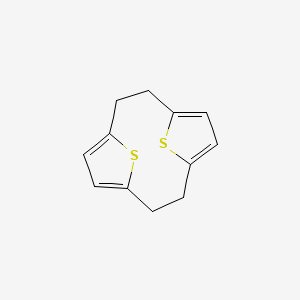
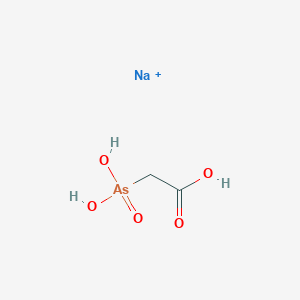

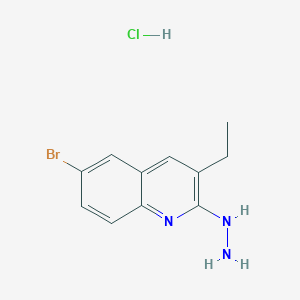
![3,10-Diazatetracyclo[10.8.0.04,9.014,19]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene](/img/structure/B15345450.png)
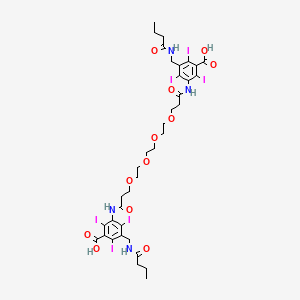
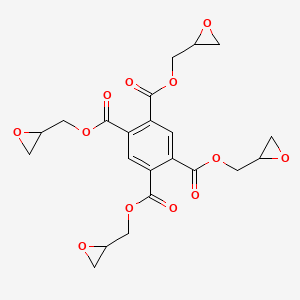
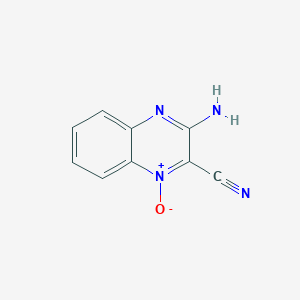
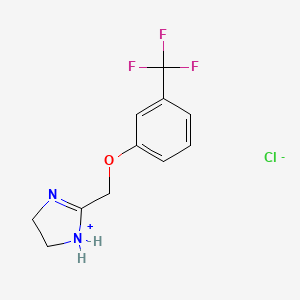


![N-[2-(Diethylamino)ethyl]-3-nitroazulene-1-carboximidic acid--hydrogen chloride (1/1)](/img/structure/B15345503.png)
